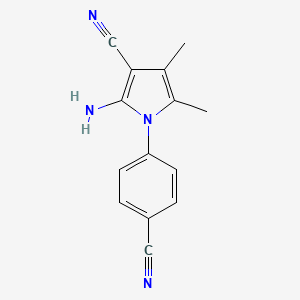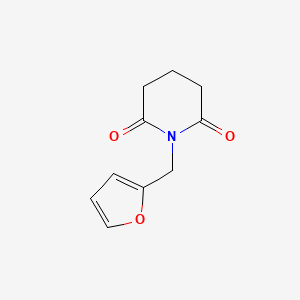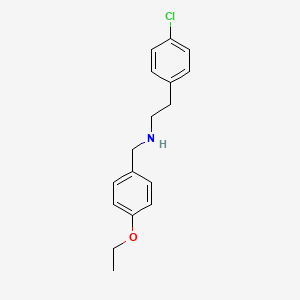![molecular formula C16H24N2O3S B4585035 2-methyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B4585035.png)
2-methyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide
Descripción general
Descripción
The compound is a part of a broader class of chemicals known for their various biological and chemical properties. Research on similar compounds focuses on their synthesis, structure-activity relationships, and potential applications in various fields excluding drug usage specifics.
Synthesis Analysis
The synthesis of related sulfonamide compounds involves the treatment of substituted benzhydryl chlorides with piperidine derivatives followed by N-sulfonation, characterizing through spectroscopic techniques such as 1H-NMR, IR, and elemental analysis (Vinaya et al., 2009). This method showcases the complexity and specificity required in the chemical synthesis of such compounds.
Molecular Structure Analysis
Molecular structure and spectroscopy analysis, including 1H- and 13C-NMR, provides insights into the compound's configuration and the effects of protonation on its structure, highlighting the importance of precise structural characterization in understanding chemical behavior (Jimeno et al., 2003).
Chemical Reactions and Properties
Research on similar compounds reveals insights into their chemical reactions, such as nucleophilic substitution reactions leading to various N-sulfonated derivatives. These reactions are pivotal for modifying the compound's chemical properties and enhancing its biological activities (Abbasi et al., 2020).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are critical for the compound's application in different scientific areas. These properties are determined through experimental techniques such as X-ray crystallography (Durgun et al., 2016).
Aplicaciones Científicas De Investigación
Chemical Inhibitors of Cytochrome P450 Isoforms
The study on chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes highlights the importance of selective inhibitors in predicting drug-drug interactions (DDIs) through in vitro assessments. It discusses the potency and selectivity of various chemical inhibitors, including those related to sulfonamide-based structures, for major hepatic CYP isoforms. This research provides valuable insights into the role of specific inhibitors in deciphering the involvement of CYP isoforms in drug metabolism, which is crucial for the development of safer pharmaceuticals and for understanding metabolic pathways in human health (Khojasteh et al., 2011).
Sulfonamides in Drug Discovery
The review on sulfonamides from 2008 to 2012 emphasizes the primary sulfonamide moiety's significance in clinically used drugs, including its presence in diuretics, carbonic anhydrase inhibitors (CAIs), and antiepileptics. It covers the scientific and patent literature on novel sulfonamides with potential therapeutic applications, highlighting the continuous need for new sulfonamides to act as selective drugs across various disease domains. This underscores the structural and functional versatility of sulfonamide moieties in medicinal chemistry and drug development (Carta et al., 2012).
Sulfamide Derivatives in Medicinal Chemistry
The patent review focused on sulfamide derivatives from 2006 to 2008 showcases the significance of the sulfamide functionality in medicinal chemistry. It discusses the development and application of sulfamide-containing compounds in therapeutic agents, demonstrating the group's potential to form electrostatic interactions with various targets. This review highlights the emerging role of sulfamide derivatives in drug design, offering insights into their versatility and future potential in pharmaceuticals (Reitz et al., 2009).
Sulfonamide Inhibitors' Evolution
The review covering sulfonamide inhibitors from 2013 to the present discusses the evolution and application of sulfonamide compounds as antibacterial agents and their extension into other therapeutic areas such as antiviral, anticancer, and antidiabetic applications. It illustrates the broad utility and ongoing development of sulfonamide-based drugs, reflecting their importance in addressing a wide range of health conditions (Gulcin & Taslimi, 2018).
Propiedades
IUPAC Name |
2-methyl-N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-12(2)16(19)17-14-7-9-15(10-8-14)22(20,21)18-11-5-4-6-13(18)3/h7-10,12-13H,4-6,11H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUVLMAVFFXULN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide](/img/structure/B4584955.png)
![N-(2-furylmethyl)-3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4584956.png)

![3-chloro-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4584970.png)
![5-bromo-2-methoxy-3-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4584978.png)

![N-benzyl-2-{[3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B4585010.png)
![3-[3-(2-biphenylyloxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4585012.png)
![2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B4585014.png)
![4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4585018.png)
![1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B4585020.png)
![N-(4-methylphenyl)-2-[2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B4585021.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4585024.png)
